Ralimetinib

Übersicht

Beschreibung

Ralimetinib, auch bekannt als LY2228820, ist ein niedermolekularer Inhibitor, der hauptsächlich auf die p38-Mitogen-aktivierte Proteinkinase (MAPK) abzielt. Es wurde von Eli Lilly and Company für seine potenziellen therapeutischen Wirkungen bei der Krebsbehandlung entwickelt. This compound ist bekannt für seine Fähigkeit, selektiv p38 MAPK α/β zu hemmen, das eine entscheidende Rolle bei der Regulation von Entzündungsreaktionen und der Zelldifferenzierung spielt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung von Schlüsselzwischenprodukten, gefolgt von Kupplungsreaktionen und Cyclisierungsschritten. Der Prozess beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Zwischenproduktvorbereitung: Die Synthese beginnt mit der Herstellung von tert-Butyl-4-Fluorphenyl-Imidazol und 2,2-Dimethylpropyl-Imidazo[4,5-b]pyridin.

Kupplungsreaktion: Diese Zwischenprodukte werden dann unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion gekoppelt.

Cyclisierung: Das gekoppelte Produkt wird cyclisiert, um die endgültige Verbindung this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelsysteme, um Konsistenz und Effizienz in der großtechnischen Produktion zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen trägt dazu bei, die Qualität und Ausbeute der Verbindung zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ralimetinib is synthesized through a multi-step chemical process. The synthesis begins with the preparation of key intermediates, followed by coupling reactions and cyclization steps. The process involves the use of various reagents and catalysts under controlled conditions to ensure high yield and purity.

Intermediate Preparation: The synthesis starts with the preparation of tert-butyl-4-fluorophenyl imidazole and 2,2-dimethylpropyl imidazo[4,5-b]pyridine.

Coupling Reaction: These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction.

Cyclization: The coupled product undergoes cyclization to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems helps in maintaining the quality and yield of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ralimetinib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können an bestimmten Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die veränderte biologische Aktivitäten und Eigenschaften aufweisen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Ralimetinib als Werkzeugverbindung verwendet, um den p38-MAPK-Signalweg zu untersuchen. Es hilft, die Rolle dieses Signalwegs bei verschiedenen zellulären Prozessen und bei der Entwicklung neuer Inhibitoren zu verstehen.

Biologie

This compound wird in der biologischen Forschung verwendet, um seine Auswirkungen auf die Zellsignalisierung, Entzündung und Apoptose zu untersuchen. Es ist besonders nützlich bei der Untersuchung der molekularen Mechanismen, die diesen Prozessen zugrunde liegen.

Medizin

In der Medizin wurde this compound auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter Eierstockkrebs und Brustkrebs. Klinische Studien haben gezeigt, dass this compound das Tumorwachstum hemmen und die Wirksamkeit anderer Chemotherapeutika verbessern kann .

Industrie

This compound wird auch in der pharmazeutischen Industrie zur Entwicklung neuer Therapeutika eingesetzt, die auf den p38-MAPK-Signalweg abzielen. Seine selektiven Hemmeigenschaften machen es zu einer wertvollen Verbindung für die Medikamentenforschung und -entwicklung.

Wirkmechanismus

This compound entfaltet seine Wirkungen, indem es selektiv die p38-MAPK-α/β-Isoformen hemmt. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Zielmolekülen, wie z. B. MAPK-aktivierter Proteinkinase 2 (MK2). Durch die Blockierung dieses Signalwegs reduziert this compound die Produktion proinflammatorischer Zytokine und hemmt die Zellproliferation und das Überleben .

Wirkmechanismus

Ralimetinib exerts its effects by selectively inhibiting the p38 MAPK α/β isoforms. This inhibition prevents the phosphorylation and activation of downstream targets, such as MAPK-activated protein kinase 2 (MK2). By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and inhibits cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB203580: Ein weiterer p38-MAPK-Inhibitor, aber weniger selektiv im Vergleich zu Ralimetinib.

VX-702: Ein potenter p38-MAPK-Inhibitor mit ähnlichen Anwendungen in der Krebsforschung.

BIRB 796: Bekannt für seine hohe Potenz und Selektivität gegenüber p38 MAPK.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine hohe Selektivität und Potenz gegenüber p38 MAPK α/β aus. Im Gegensatz zu einigen anderen Inhibitoren beeinflusst es andere MAPK-Signalwege wie JNK und ERK nicht signifikant, was es zu einer gezielteren therapeutischen Option macht .

Die einzigartigen Eigenschaften und potenziellen therapeutischen Anwendungen von this compound machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Medikamentenentwicklung.

Biologische Aktivität

Ralimetinib, also known as LY2228820, is a small-molecule inhibitor primarily developed to target the p38α mitogen-activated protein kinase (MAPK). However, recent studies have revealed that its anticancer effects are predominantly mediated through the inhibition of the epidermal growth factor receptor (EGFR) rather than its intended target, p38α. This article explores the biological activity of this compound, highlighting its mechanisms, clinical implications, and relevant case studies.

Target Inhibition

this compound is classified as an ATP-competitive inhibitor of p38 MAPK. It has shown significant potency against p38α and p38β isoforms, but its anticancer activity is largely attributed to its ability to inhibit EGFR. Research indicates that this compound's efficacy is evident in cancer cell lines harboring EGFR mutations, demonstrating that these cells exhibit heightened sensitivity to the drug .

Cocrystal Structure Analysis

The cocrystal structure of this compound bound to EGFR has provided insights into its mechanism. Although it is over 30-fold less potent against EGFR compared to p38α, this interaction is crucial for its anticancer properties. The presence of the EGFR-T790M mutation, a common resistance mechanism in lung cancer therapies, has been shown to confer resistance to this compound, further supporting the role of EGFR in mediating its effects .

Phase I Trials

A Phase I study assessed the safety and tolerability of this compound in patients with advanced cancer. The study involved 89 patients who received varying doses (10 mg to 560 mg). While no complete or partial responses were observed, 21.3% achieved stable disease for a median duration of 3.7 months. Common adverse effects included rash and fatigue, with a recommended Phase II dose established at 300 mg every 12 hours .

Combination Therapies

This compound has also been investigated in combination with other treatments. In a study involving glioblastoma multiforme (GBM), it was combined with temozolomide (TMZ) and radiotherapy. The results indicated that this compound enhanced sensitivity to TMZ in preclinical models and showed promising pharmacodynamic effects by significantly inhibiting MAPKAP-K2 phosphorylation .

Table: Summary of Key Studies on this compound

Case Studies and Implications

The implications of this compound's mechanism are profound for clinical practice. For instance, understanding that its action may be more effective in patients with specific EGFR mutations can guide personalized treatment strategies. This insight emphasizes the need for comprehensive genetic profiling in clinical trials to identify potential responders based on their tumor genetics.

Eigenschaften

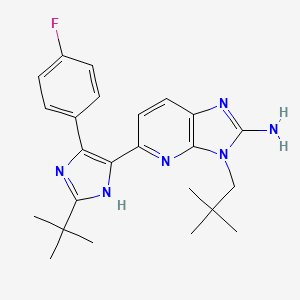

IUPAC Name |

5-[2-tert-butyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN6/c1-23(2,3)13-31-20-17(28-22(31)26)12-11-16(27-20)19-18(14-7-9-15(25)10-8-14)29-21(30-19)24(4,5)6/h7-12H,13H2,1-6H3,(H2,26,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPBBJCBDOEXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C2=C(C=CC(=N2)C3=C(N=C(N3)C(C)(C)C)C4=CC=C(C=C4)F)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN6 | |

| Record name | Ralimetinib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ralimetinib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235456 | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862505-00-8 | |

| Record name | 5-[2-(1,1-Dimethylethyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-3-(2,2-dimethylpropyl)-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862505-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ralimetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862505008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ralimetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11787 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ralimetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALIMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73I34XW4HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.